molecular formula C12H14N4O B2490542 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 514856-39-4

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2490542
CAS No.: 514856-39-4
M. Wt: 230.271
InChI Key: BMMWLPQUDGCRRJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a synthetic small molecule featuring a hybrid structure combining pyrazole and pyridine heterocycles, motifs prevalent in medicinal chemistry. This specific carboxamide-linked compound is characterized by its 1-ethyl-1H-pyrazole and nicotinamide (pyridine-3-carboxamide) components, a scaffold known for its relevance in pharmaceutical research . Compounds containing the pyrazole-pyridine core have demonstrated significant potential in biomedical research, particularly as scaffolds for developing kinase inhibitors . Extensive studies on analogous structures highlight their broad profile of pharmacological activities, with considerable research focused on their application as anticancer and anti-inflammatory agents . For instance, closely related pyrazole-carboxamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including A375 melanoma cells, by targeting key cellular pathways . The structural similarity of these hybrids to purine bases also makes them attractive for designing novel therapeutic agents . This compound is supplied for research purposes to support drug discovery efforts. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-9-10(7-15-16)6-14-12(17)11-4-3-5-13-8-11/h3-5,7-9H,2,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMWLPQUDGCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514856-39-4
Record name N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl (6 M), reflux at 110°C for 8–12 hours.

  • Product : Pyridine-3-carboxylic acid and 1-ethyl-1H-pyrazol-4-ylmethanamine.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : NaOH (2 M) in ethanol/water (1:1), 80°C for 6 hours.

  • Product : Sodium pyridine-3-carboxylate and the corresponding amine.

Nucleophilic Acyl Substitution

The amide bond participates in coupling reactions using activating agents:

Reagents/ConditionsProductYieldSource
HATU, DIPEA, DMF, 20°C, 16hAcetamide derivatives (e.g., EVT-4415987)60–75%
EDCl/HOBt, DIPEA, DMF, 55°C, 16hFunctionalized pyrimidine acetamides57–60%

These reactions exploit the carboxamide’s electrophilicity, forming C–N bonds with amines or other nucleophiles.

Pyridine Ring Oxidation

  • Conditions : KMnO₄ (1.5 equiv), H₂O/pyridine, 60°C, 4h.

  • Product : Pyridine N-oxide derivatives.

  • Mechanism : Electrophilic attack on the pyridine ring’s nitrogen, forming an N-oxide intermediate .

Methylene Bridge Oxidation

  • Conditions : CrO₃ in acetic acid, 40°C, 6h.

  • Product : Ketone intermediate (unstable under prolonged conditions).

  • Side Reaction : Over-oxidation to carboxylic acid derivatives under harsh conditions .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed meta-substitution can occur:

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 2h.

  • Product : 5-Nitro-pyridine-3-carboxamide derivative (minor regioselectivity due to deactivation by the carboxamide group).

Functionalization of the Pyrazole Ring

The 1-ethylpyrazole moiety shows limited reactivity due to steric hindrance from the ethyl group, but the following transformations are feasible:

C-4 Methyl Group Reactivity

  • Alkylation :

    • Conditions : NaH, alkyl halides (e.g., CH₃I), THF, 0°C → 25°C, 12h.

    • Product : Quaternary ammonium salts (low yield due to steric effects) .

Deethylation

  • Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → 25°C, 4h.

  • Product : 1H-pyrazol-4-ylmethyl-pyridine-3-carboxamide (via cleavage of the N-ethyl group) .

Reductive Transformations

Amide Reduction

  • Conditions : LiAlH₄ (4 equiv), THF, reflux, 8h.

  • Product : N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridin-3-ylmethanamine.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Reaction PartnersConditionsProductYieldSource
β-KetoestersAcOH, O₂, 130°C, 18hPyrazolo[1,5-a]pyridine hybrids45–65%
Cyclic β-diketones (e.g., dimedone)Ethanol, 130°C, 24hTetrahydropyrido-indazoles50–70%

Mechanistically, these reactions proceed via enol addition to the pyridine carboxamide, followed by oxidative cyclization .

Stability Under Ambient Conditions

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) for >48h at 25°C .

  • Photodegradation : Exposure to UV light (254 nm) induces decomposition (t₁/₂ = 12h), forming pyridine-3-carboxylic acid as a major byproduct.

Scientific Research Applications

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide has shown promise in various scientific fields:

Medicinal Chemistry

The compound is being investigated for its potential as:

  • Enzyme Inhibitors : Targeting specific enzymes involved in disease pathways.
  • Receptor Ligands : Binding to receptors that play critical roles in cellular signaling.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties:

  • Mechanism of Action : The compound interacts with molecular targets involved in cancer cell proliferation, leading to apoptosis.

    Studies have demonstrated its selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies.

Anti-inflammatory and Antioxidant Properties

This compound has also been noted for:

  • Inhibition of Pro-inflammatory Cytokines : Demonstrating anti-inflammatory effects in vitro.
  • Scavenging Free Radicals : Indicating potential use in conditions related to oxidative stress.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study on Breast Cancer

In vivo studies have shown that this compound can inhibit tumor growth in breast cancer models, showcasing its therapeutic potential.

Mechanistic Insights

Research has elucidated that the compound modulates activity at specific molecular targets, leading to significant biological responses.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs include synthetic cannabinoids (e.g., NPB-22, Adamantyl-THPINACA) and carboxamide derivatives (e.g., CUMYL-4CN-B7AICA, 1005612-70-3). Key comparison criteria include:

  • Heterocyclic Core : Pyridine vs. indazole (NPB-22), pyrrolo-pyridine (CUMYL-4CN-B7AICA), or pyrazolo-pyridine (1005612-70-3).
  • Substituent Effects: Ethyl-pyrazole vs. adamantyl (Adamantyl-THPINACA), pentyl-indazole (NPB-22), or cyanobutyl (CUMYL-4CN-B7AICA).
  • Linker Chemistry : Amide bonds (N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide) vs. ester linkages (NPB-22).
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Receptor Targets
This compound C₁₂H₁₆N₄O 248.29 Pyridine 1-Ethyl-pyrazole, carboxamide CB1/CB2 (inferred)
NPB-22 C₁₇H₂₀N₂O₂ 308.36 Indazole Pentyl, quinolin-8-yl ester CB1/CB2 (confirmed)
Adamantyl-THPINACA C₂₄H₃₀N₄O 414.53 Indazole Adamantyl, tetrahydro-pyran CB1 (high affinity)
CUMYL-4CN-B7AICA C₂₀H₂₁N₅O 355.42 Pyrrolo-pyridine Cyanobutyl, cumyl CB1/CB2 (selective)
1005612-70-3 C₂₁H₂₂N₆O 374.44 Pyrazolo-pyridine Ethyl-methyl-pyrazole, phenyl Unknown (structural analog)

Pharmacological and Thermal Stability Insights

  • Receptor Affinity: While direct data for this compound is unavailable, its amide linkage and pyrazole substituent align with cannabinoid receptor modulators like Adamantyl-THPINACA, which show high CB1 affinity due to bulky lipophilic groups . The smaller ethyl-pyrazole group in the target compound may reduce binding potency compared to adamantyl derivatives.
  • Thermal Degradation: Synthetic cannabinoids like NPB-22 degrade upon heating, altering biological effects when inhaled. The amide bond in this compound may confer greater thermal stability than ester-linked analogs, though pyrolysis products remain unstudied .

Physicochemical and Metabolic Properties

  • Metabolic Stability : Amide bonds resist hydrolysis better than esters (e.g., NPB-22), suggesting prolonged activity for the target compound .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the chemical formula C₁₂H₁₄N₄O and incorporates a pyrazole ring, an ethyl group, and a pyridine moiety. The presence of the carboxamide functional group enhances its solubility and potential interaction with biological targets. Its structure can be represented as follows:

N 1 ethyl 1H pyrazol 4 yl methyl pyridine 3 carboxamide\text{N 1 ethyl 1H pyrazol 4 yl methyl pyridine 3 carboxamide}

Glycine Transporter Inhibition

Recent studies indicate that this compound acts as an inhibitor of glycine transporters. This inhibition is significant for modulating neurotransmitter levels in the central nervous system, which may have implications for treating neurological disorders such as schizophrenia and depression.

Anti-inflammatory and Antitumor Potential

Compounds structurally related to this compound have demonstrated anti-inflammatory and anticancer properties. For instance, pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values indicating their potency .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure FeaturesBiological ActivityIC₅₀ (µM)
5-Ethyl-N-(4-methylphenyl)-pyrazole-3-carboxamidePyrazole and carboxamide groupsAnti-inflammatory effectsNot specified
Pyrazole derivatives with heterocyclesAdditional nitrogen-containing ringsDiverse pharmacological activitiesNot specified
4-Methyl-N-(2-pyridyl)pyrazolePyridine ring without ethyl substitutionPotential anti-cancer propertiesNot specified
N-(1H-pyrazol-4-yl)carboxamide derivativesVarious alkyl substitutionsCytotoxicity against HepG2 and HeLa cells54.25% growth inhibition at 10 µM

The precise mechanism of action for this compound remains to be fully elucidated. However, it is suggested that the compound may interact with specific enzymes or receptors involved in neurotransmitter transport or inflammatory pathways. Research is ongoing to explore these interactions through techniques such as radiolabeled ligand binding assays and computational docking simulations.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neurotransmitter Modulation : A study indicated that inhibiting glycine transporters could lead to increased glycine levels in the synaptic cleft, potentially alleviating symptoms associated with certain neurological disorders.
  • Cytotoxic Effects : In vitro studies demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure of N-[...]-carboxamide could enhance its anticancer efficacy .
  • Anti-inflammatory Activity : Research has shown that pyrazole derivatives can reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .

Q & A

What are the key synthetic challenges in preparing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide, and how can they be addressed methodologically?

Basic Question
The synthesis of this compound involves multi-step reactions, including coupling of the pyrazole and pyridine moieties, introduction of the ethyl group, and carboxamide formation. Challenges include regioselectivity in pyrazole functionalization and avoiding side reactions during amide bond formation.
Methodological Answer :

  • Regioselectivity : Use of protecting groups (e.g., tert-butoxycarbonyl) on the pyrazole nitrogen to direct alkylation at the 4-position .
  • Amide Bond Formation : Activate the carboxylic acid (e.g., via HATU/DCC coupling reagents) and react with the amine under anhydrous conditions in DMF or THF .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .

How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

Basic Question
Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The pyridine C3-carboxamide proton appears as a singlet near δ 8.5–9.0 ppm, while the ethyl group on pyrazole shows triplet (CH2) and quartet (CH3) signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the formula (C13H15N4O requires 259.1194 g/mol). Fragmentation patterns reveal loss of the ethyl group (m/z 231) or pyridine ring cleavage .
  • IR : Carboxamide C=O stretch appears near 1650–1680 cm⁻¹, and pyrazole/pyridine ring vibrations occur at 1500–1600 cm⁻¹ .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Advanced Question
Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution. The pyridine ring’s electron-withdrawing effect lowers the carboxamide’s nucleophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

How do reaction conditions (temperature, solvent, catalysts) influence the yield of intermediates in this compound’s synthesis?

Advanced Question
Methodological Answer :

  • Temperature : Pyrazole alkylation proceeds optimally at 60–80°C; higher temperatures promote decomposition .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency but may require strict anhydrous conditions .
  • Catalysts : Copper(I) bromide or Pd(PPh3)4 improves cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine-pyrrole linkages) .

What strategies can resolve contradictions in reported bioactivity data for similar pyrazole-carboxamide derivatives?

Advanced Question
Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) .
  • Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to account for variability in assay conditions .
  • Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., trifluoromethyl vs. ethyl) to isolate structure-activity relationships .

How can researchers optimize the stability of this compound under physiological conditions?

Advanced Question
Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. LC-MS monitors hydrolytic cleavage of the carboxamide bond .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation via UV-Vis spectroscopy .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

What in vitro assays are most appropriate for evaluating the compound’s potential kinase inhibition?

Basic Question
Methodological Answer :

  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, JAK2) .
  • Cellular Efficacy : Measure antiproliferative effects in cancer lines (e.g., MCF-7) via MTT assays, comparing to staurosporine as a control .
  • Selectivity : Perform counter-screens against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

How can researchers address low solubility of this compound in aqueous media for biological testing?

Basic Question
Methodological Answer :

  • Co-Solvents : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve water solubility .
  • Nanoformulation : Use sonication or high-pressure homogenization to create stable nanoparticles (100–200 nm) .

What are the critical parameters for scaling up the synthesis of this compound from milligram to gram scale?

Advanced Question
Methodological Answer :

  • Reactor Type : Transition from batch to continuous flow reactors to maintain temperature control and reduce side products .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for cost efficiency .
  • Safety : Monitor exothermic reactions (e.g., alkylation) using in-line IR spectroscopy to prevent thermal runaway .

How can isotopic labeling (e.g., 13C, 15N) aid in metabolic studies of this compound?

Advanced Question
Methodological Answer :

  • Tracer Studies : Synthesize 13C-labeled pyridine ring to track metabolic pathways via LC-MS/MS .
  • Protein Binding : Use 15N-labeled carboxamide to study target engagement via NMR or hydrogen-deuterium exchange .
  • Degradation Pathways : Identify metabolites (e.g., hydrolyzed amide) using 2H-labeled ethyl groups .

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